1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine chemical properties
1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine chemical properties
An In-Depth Technical Guide to 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
The octahydropyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in modern medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of targeted therapeutics. This guide focuses on a key derivative, 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine, a versatile intermediate in the synthesis of complex pharmaceutical agents.
The incorporation of a tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a crucial synthetic handle. The Boc group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen.[2] Concurrently, the benzyl group at the 6-position serves multiple roles: it can influence the molecule's lipophilicity and steric profile, and it can be removed under hydrogenolytic conditions, providing another site for chemical modification.
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the potential applications of 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physicochemical properties of 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine are not extensively documented in the public domain. However, based on the known properties of its constituent parts, namely 1-Boc-octahydropyrrolo[3,4-b]pyridine and 6-benzyloctahydropyrrolo[3,4-b]pyridine, we can predict the following characteristics:
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₉H₂₈N₂O₂ | |
| Molecular Weight | 316.44 g/mol | |
| Appearance | Likely a colorless to light-yellow oil or low-melting solid | Based on analogs.[3][4] |
| Boiling Point | > 322 °C | Expected to be higher than 6-benzyloctahydropyrrolo[3,4-b]pyridine.[4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Based on the lipophilic nature of the benzyl and Boc groups.[3] |
| pKa | Estimated around 8-9 for the pyridine nitrogen | The electron-donating nature of the alkyl substituents would make the pyridine nitrogen basic. |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine involves a two-step process: first, the synthesis of the 6-benzyloctahydropyrrolo[3,4-b]pyridine core, followed by the selective N-Boc protection of the pyrrolidine nitrogen.
Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocols
Stage 1: Synthesis of 6-Benzyloctahydropyrrolo[3,4-b]pyridine
This procedure is adapted from established methods for the synthesis of the octahydropyrrolo[3,4-b]pyridine scaffold.
Step 1a: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2,3-dicarboxylic acid (1 equivalent) and benzylamine (1.1 equivalents).
-
Reaction Execution: Heat the mixture to 180-200 °C and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The resulting solid can be recrystallized from a suitable solvent such as ethanol to yield pure 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
Causality behind Experimental Choices: The high temperature is necessary to drive the condensation reaction and subsequent cyclization, with the removal of water. Benzylamine acts as both a reactant and a solvent at this temperature.
Step 1b: Reduction to 6-Benzyloctahydropyrrolo[3,4-b]pyridine
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Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LAH) (4-5 equivalents) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. Cool the suspension to 0 °C in an ice bath.
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Addition of Reactant: Dissolve 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the combined organic filtrates under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices: LAH is a powerful reducing agent capable of reducing both the amide carbonyls and the pyridine ring. The use of anhydrous conditions is critical as LAH reacts violently with water. The specific quenching procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered.
Stage 2: N-Boc Protection of 6-Benzyloctahydropyrrolo[3,4-b]pyridine
This is a standard procedure for the protection of secondary amines.[5]
-
Reaction Setup: Dissolve 6-benzyloctahydropyrrolo[3,4-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask with a magnetic stirrer.
-
Addition of Reagents: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dissolved in the same solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
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Work-up and Isolation: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography on silica gel.
Causality behind Experimental Choices: The reaction proceeds via nucleophilic attack of the more nucleophilic pyrrolidine nitrogen on the carbonyl carbon of (Boc)₂O. The pyridine nitrogen is significantly less nucleophilic and less likely to react. A non-nucleophilic base like TEA or DIPEA is used to scavenge the acidic byproducts of the reaction.
Predicted Spectral Characterization
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¹H NMR:
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Boc Group: A characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.
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Benzyl Group: A multiplet in the aromatic region (7.2-7.4 ppm) for the phenyl protons, and a singlet for the benzylic CH₂ protons around 3.5-3.7 ppm.
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Octahydropyrrolo[3,4-b]pyridine Core: A complex series of multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the protons of the bicyclic system. The presence of the Boc group will likely induce diastereotopicity in the neighboring protons, leading to more complex splitting patterns.
-
-
¹³C NMR:
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Boc Group: A quaternary carbon at approximately 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon will appear around 155 ppm.
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Benzyl Group: A signal for the benzylic carbon around 50-55 ppm, and aromatic signals between 127-140 ppm.
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Octahydropyrrolo[3,4-b]pyridine Core: Aliphatic carbons in the range of 20-60 ppm.
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-
IR Spectroscopy:
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A strong C=O stretching band for the carbamate at approximately 1680-1700 cm⁻¹.
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C-H stretching bands for the aromatic and aliphatic protons.
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-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.
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Reactivity and Applications in Drug Discovery
1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine is a valuable intermediate due to the orthogonal nature of its protecting groups.
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Boc Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane), exposing the pyrrolidine nitrogen for further functionalization, such as acylation, alkylation, or sulfonylation.[6]
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Benzyl Deprotection: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), revealing the pyridine nitrogen for subsequent reactions. This deprotection strategy is generally orthogonal to the acid-labile Boc group.
The pyrrolo[3,4-b]pyridine scaffold itself is associated with a wide range of biological activities, including analgesic, antidiabetic, antiviral, and antitumor properties.[1][7] Therefore, 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine serves as an excellent starting point for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to selectively deprotect and functionalize at two different positions allows for the systematic exploration of the chemical space around this privileged core.
Safety Information
Specific safety data for 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine is not available. However, based on the GHS classifications of its precursors, the following hazards should be considered:
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1-Boc-octahydropyrrolo(3,4-b)pyridine: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
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(4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine: Harmful if swallowed, causes severe skin burns and eye damage, harmful if inhaled, and may cause damage to organs through prolonged or repeated exposure.[9]
Therefore, it is prudent to handle 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
References
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Pipzine Chemicals. (n.d.). 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. Retrieved January 25, 2026, from [Link]
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Štrukil, V., Bartolec, B., Portada, T., Đilović, I., Halasz, I., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]
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PubChem. (n.d.). 1-Boc-octahydropyrrolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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MDPI. (2022). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from [Link]
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PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Pipzine Chemicals. (n.d.). 6-Benzyl-Octahydro-Pyrrolo[3,4-B]Pyridine. Retrieved January 25, 2026, from [Link]
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Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3][10]diazepines. Retrieved January 25, 2026, from [Link]
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Repositório Institucional da Universidade de Coimbra. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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